molecular formula C22H19Cl2N3O3 B328606 N-{1-[(2E)-2-(2,3-dichlorobenzylidene)hydrazinyl]-1-oxopropan-2-yl}-2-(naphthalen-2-yloxy)acetamide (non-preferred name)

N-{1-[(2E)-2-(2,3-dichlorobenzylidene)hydrazinyl]-1-oxopropan-2-yl}-2-(naphthalen-2-yloxy)acetamide (non-preferred name)

Cat. No.: B328606
M. Wt: 444.3 g/mol
InChI Key: MRUGUCZPQZIHBC-BRJLIKDPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{1-[(2E)-2-(2,3-dichlorobenzylidene)hydrazinyl]-1-oxopropan-2-yl}-2-(naphthalen-2-yloxy)acetamide (non-preferred name) is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique molecular structure, which includes a dichlorobenzylidene group, a hydrazino group, and a naphthyloxy group. These functional groups contribute to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[(2E)-2-(2,3-dichlorobenzylidene)hydrazinyl]-1-oxopropan-2-yl}-2-(naphthalen-2-yloxy)acetamide (non-preferred name) typically involves multiple steps. One common synthetic route includes the condensation of 2,3-dichlorobenzaldehyde with hydrazine to form the hydrazone intermediate. This intermediate is then reacted with a suitable acylating agent, such as acetic anhydride, to introduce the acetamide group. The final step involves the coupling of the naphthyloxy group to the acetamide derivative under appropriate conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

N-{1-[(2E)-2-(2,3-dichlorobenzylidene)hydrazinyl]-1-oxopropan-2-yl}-2-(naphthalen-2-yloxy)acetamide (non-preferred name) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

N-{1-[(2E)-2-(2,3-dichlorobenzylidene)hydrazinyl]-1-oxopropan-2-yl}-2-(naphthalen-2-yloxy)acetamide (non-preferred name) has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N-{1-[(2E)-2-(2,3-dichlorobenzylidene)hydrazinyl]-1-oxopropan-2-yl}-2-(naphthalen-2-yloxy)acetamide (non-preferred name) involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{1-[(2E)-2-(2,3-dichlorobenzylidene)hydrazinyl]-1-oxopropan-2-yl}-2-(naphthalen-2-yloxy)acetamide (non-preferred name) is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C22H19Cl2N3O3

Molecular Weight

444.3 g/mol

IUPAC Name

N-[(E)-(2,3-dichlorophenyl)methylideneamino]-2-[(2-naphthalen-2-yloxyacetyl)amino]propanamide

InChI

InChI=1S/C22H19Cl2N3O3/c1-14(22(29)27-25-12-17-7-4-8-19(23)21(17)24)26-20(28)13-30-18-10-9-15-5-2-3-6-16(15)11-18/h2-12,14H,13H2,1H3,(H,26,28)(H,27,29)/b25-12+

InChI Key

MRUGUCZPQZIHBC-BRJLIKDPSA-N

SMILES

CC(C(=O)NN=CC1=C(C(=CC=C1)Cl)Cl)NC(=O)COC2=CC3=CC=CC=C3C=C2

Isomeric SMILES

CC(C(=O)N/N=C/C1=C(C(=CC=C1)Cl)Cl)NC(=O)COC2=CC3=CC=CC=C3C=C2

Canonical SMILES

CC(C(=O)NN=CC1=C(C(=CC=C1)Cl)Cl)NC(=O)COC2=CC3=CC=CC=C3C=C2

Origin of Product

United States

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